6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile
Description
6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group and a fluorinated aniline derivative
Properties
IUPAC Name |
6-[[3-fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-17-10-13(21-12-15-3-1-2-14(11-20)22-15)4-5-16(17)18(24)23-6-8-25-9-7-23/h1-5,10,21H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWLPKJXJGWPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)NCC3=NC(=CC=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common route includes:
Nitrile Formation: Starting with a pyridine derivative, a nitrile group is introduced via a reaction with cyanogen bromide or through dehydration of an amide.
Fluorinated Aniline Synthesis: The fluorinated aniline derivative can be synthesized by nitration of a fluorobenzene followed by reduction to the corresponding aniline.
Coupling Reaction: The fluorinated aniline is then coupled with a morpholine-4-carbonyl chloride to form the desired aniline derivative.
Final Coupling: The aniline derivative is then coupled with the nitrile-substituted pyridine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its potential as a pharmacophore makes it a candidate for drug development.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[[3-Fluoro-4-(methylamino)anilino]methyl]pyridine-2-carbonitrile
- 6-[[3-Chloro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile
- 6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-3-carbonitrile
Uniqueness
The unique combination of a fluorinated aniline derivative with a morpholine-4-carbonyl group and a nitrile-substituted pyridine ring makes this compound particularly interesting. The presence of fluorine can significantly alter the compound’s electronic properties and reactivity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
